molecular formula C16H22N2O B2382190 1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole CAS No. 2411296-95-0

1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole

Cat. No. B2382190
CAS RN: 2411296-95-0
M. Wt: 258.365
InChI Key: ZLNUOPPITIGODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is a chemical compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The compound is known for its unique mechanism of action and physiological effects, which make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole involves the formation of DNA adducts, which result in the inhibition of DNA replication and cell division. The compound is also known to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole has been shown to have a number of biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest, as well as to inhibit the expression of genes involved in cell proliferation and survival. The compound has also been shown to modulate the activity of various enzymes involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a promising candidate for further investigation as a potential anti-cancer agent. However, the compound also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole. One area of investigation is the development of more effective synthesis methods for the compound, which could improve its availability for research purposes. Another area of research is the identification of more specific targets for the compound's cytotoxic effects, which could improve its selectivity for cancer cells. Additionally, further studies are needed to investigate the potential use of the compound in combination with other anti-cancer agents, which could enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole involves several steps, including the reaction of indole with 2-bromo-2-methylpropylamine, followed by the addition of sodium hydride and methyl iodide. The resulting product is then treated with oxalyl chloride and dimethylformamide to produce the final compound.

Scientific Research Applications

1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole has been extensively studied for its potential applications in cancer research. It has been shown to have potent cytotoxic effects against a wide range of cancer cells, including breast, lung, and colon cancer cells. The compound has also been shown to be effective in inhibiting tumor growth in animal models.

properties

IUPAC Name

1-methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-12(2)9-18-10-14(18)11-19-15-5-4-13-6-7-17(3)16(13)8-15/h4-8,12,14H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNUOPPITIGODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC3=C(C=C2)C=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole

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